N'-[(E)-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
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Overview
Description
N’-[(E)-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of N’-[(E)-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or proteins, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
N’-[(E)-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE can be compared with other hydrazones and related compounds. Similar compounds include:
- N’-[(E)-{3-ETHOXY-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE
- N’-[(E)-{3-ETHOXY-4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of N’-[(E)-{3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21F4N3O5 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
N-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H21F4N3O5/c1-2-36-23-11-16(7-10-22(23)37-15-18-5-3-4-6-20(18)26)14-30-31-24(33)12-17-8-9-19(25(27,28)29)13-21(17)32(34)35/h3-11,13-14H,2,12,15H2,1H3,(H,31,33)/b30-14+ |
InChI Key |
NXKOQGGVHABLNQ-AMVVHIIESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OCC3=CC=CC=C3F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OCC3=CC=CC=C3F |
Origin of Product |
United States |
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